molecular formula C12H18O3 B1596387 (Methyl-2-phenoxyethoxy)propanol CAS No. 51730-94-0

(Methyl-2-phenoxyethoxy)propanol

Cat. No.: B1596387
CAS No.: 51730-94-0
M. Wt: 210.27 g/mol
InChI Key: HGMRWDYHWJNAQY-UHFFFAOYSA-N
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Description

(Methyl-2-phenoxyethoxy)propanol: is an organic compound with the molecular formula C12H18O3 . It is a versatile chemical used in various scientific and industrial applications. This compound is known for its unique structure, which includes a phenyl group attached to an ethoxy group, further connected to a propanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methyl-2-phenoxyethoxy)propanol typically involves the reaction of phenol with ethylene oxide followed by alkylation with propanol. The reaction conditions include the use of a strong base, such as sodium hydroxide, to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of phenol with ethylene oxide in the presence of a catalyst, followed by the addition of propanol under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

(Methyl-2-phenoxyethoxy)propanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

  • Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Methyl-2-phenoxyethoxypropanal

  • Reduction: Methyl-2-phenoxyethoxypropanol derivatives

  • Substitution: Various substituted phenyl ethers

Scientific Research Applications

(Methyl-2-phenoxyethoxy)propanol: has several scientific research applications, including:

  • Chemistry: Used as a solvent and intermediate in organic synthesis.

  • Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of personal care products, such as skin care formulations and cosmetics.

Mechanism of Action

The mechanism by which (Methyl-2-phenoxyethoxy)propanol exerts its effects involves its interaction with molecular targets and pathways. The compound's phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ethoxy and propanol groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound's solubility and bioavailability.

Comparison with Similar Compounds

(Methyl-2-phenoxyethoxy)propanol: is compared with other similar compounds, such as:

  • Phenoxyethanol: Similar structure but lacks the propanol moiety.

  • Dipropylene glycol phenyl ether: Similar phenyl ether structure but different alkyl chain length.

  • Butoxyethanol: Similar ethoxy group but with a longer alkyl chain.

The uniqueness of this compound lies in its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-(1-phenoxypropan-2-yloxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11(14-9-5-8-13)10-15-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMRWDYHWJNAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanol, 1(or 2)-(methyl-2-phenoxyethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

51730-94-0
Record name Propanol, 1(or 2)-(methyl-2-phenoxyethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (methyl-2-phenoxyethoxy)propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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